4-Heptyloxyphenol

Catalog No.
S516855
CAS No.
13037-86-0
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptyloxyphenol

CAS Number

13037-86-0

Product Name

4-Heptyloxyphenol

IUPAC Name

4-heptoxyphenol

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)O

solubility

Soluble in DMSO

Synonyms

4-(heptyloxy)phenol, AC 45594, AC-45594, AC45594

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O

The exact mass of the compound 4-Heptyloxyphenol is 208.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Heptyloxyphenol, also known as 4-(heptyloxy)phenol, is a synthetic organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol. This compound features a heptyloxy group attached to a phenolic ring, making it structurally significant in various chemical and biological contexts. It has been identified as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), which plays a critical role in steroid hormone synthesis and the development of gonadal and adrenal glands .

  • Research suggests 4-Heptyloxyphenol might have antibacterial activity against certain bacteria strains []. The exact mechanism of this action is not fully understood and requires further investigation.
  • There is no data readily available on the specific hazards or safety concerns associated with 4-Heptyloxyphenol.
  • As with most organic compounds, it is advisable to handle it with care following general laboratory safety guidelines until more information is available.

Additional Information

  • Due to the limited information available, further scientific research is needed to fully understand the properties and applications of 4-Heptyloxyphenol.
  • This analysis is based on information available in scientific databases and does not include any proprietary information or unpublished research.
  • Metabolomics

    This field studies the complete set of metabolites within a biological system. A recent study identified 4-Heptyloxyphenol in human blood, suggesting it may be a biomarker of exposure to certain compounds or products containing it [Human Metabolome Database (HMDB) - ]. Since it is not naturally occurring in the body, its presence indicates external exposure. Further research is needed to understand the specific sources and potential health implications of 4-Heptyloxyphenol exposure.

  • Chemical Properties and Availability

    Scientific databases like PubChem provide information on the chemical structure, properties, and suppliers of 4-Heptyloxyphenol [PubChem - ]. This information is valuable for researchers who may be interested in studying its potential applications or interactions with other chemicals.

  • Oxidation: This compound can be oxidized to produce corresponding quinones.
  • Reduction: It can undergo reduction to yield hydroquinones.
  • Substitution: The phenolic hydroxyl group is reactive and can participate in substitution reactions with electrophiles, utilizing reagents such as potassium permanganate and sodium borohydride .

Research indicates that 4-heptyloxyphenol affects steroid hormone synthesis by acting as an inverse agonist at SF-1. This interaction inhibits the receptor's activity, leading to reduced expression of steroidogenic enzymes and decreased steroid hormone production. Its potential therapeutic applications include addressing diseases related to steroid hormone imbalances .

The synthesis of 4-heptyloxyphenol can be achieved through various methods, with one common approach being the reaction of 4-hydroxyphenol with heptyl bromide. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide under reflux conditions. The final product can be purified using recrystallization or column chromatography .

4-Heptyloxyphenol has multiple applications across different fields:

  • Chemistry: It serves as a ligand in coordination chemistry and as a building block in organic synthesis.
  • Biology: The compound is studied for its effects on steroid hormone synthesis and its role in the development of endocrine tissues.
  • Medicine: There are potential therapeutic uses for treating conditions associated with hormonal imbalances.
  • Industry: It is utilized in producing various chemical intermediates and as a research tool in drug development .

Studies have demonstrated that 4-heptyloxyphenol interacts significantly with biological systems, particularly through its action on steroidogenic factor-1. These interactions can influence the pathways involved in hormone production and regulation, making it a valuable compound for further research into endocrine functions and disorders .

4-Heptyloxyphenol shares structural similarities with other alkoxyphenols but is unique due to its specific biological activity:

Compound NameStructure CharacteristicsUnique Features
4-HexyloxyphenolShorter alkyl chainLess potent inverse agonist at SF-1
4-OctyloxyphenolLonger alkyl chainIncreased lipophilicity, affecting solubility
4-NonoxyphenolEven longer alkyl chainFurther altered biological activity

These compounds share similar chemical properties but differ significantly in their biological activities and potencies due to variations in their alkyl chain lengths .

Williamson Ether Synthesis Variations

The Williamson ether synthesis represents the most fundamental and widely employed methodology for the preparation of 4-Heptyloxyphenol and related phenolic ethers [1] [2]. This classical approach involves the nucleophilic substitution (SN2) reaction between a phenoxide ion and an alkyl halide, specifically utilizing heptyl bromide or heptyl iodide as the alkylating agent [4].

The mechanistic foundation of the Williamson synthesis relies on the formation of a phenoxide nucleophile through deprotonation of 4-hydroxyphenol (hydroquinone) using strong bases such as sodium hydroxide, potassium hydroxide, or sodium hydride [5] [6]. The phenoxide ion subsequently attacks the primary carbon of heptyl halide in a bimolecular nucleophilic substitution mechanism, displacing the halide ion and forming the desired ether linkage [2] [7].

Reaction Conditions and Optimization

The synthesis of 4-Heptyloxyphenol using the classical Williamson approach typically employs the following optimized conditions [4]:

ParameterOptimal ConditionsTemperature RangeSolvent System
BasePotassium carbonate80-120°CDimethylformamide
Alkylating AgentHeptyl bromideReflux conditionsAnhydrous conditions
Reaction Time8-12 hoursUnder nitrogen atmosphereAprotic solvents
Molar Ratio1:1.2 (phenol:alkyl halide)Continuous stirringExclusion of moisture

Research findings indicate that the reaction proceeds most efficiently when conducted under anhydrous conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8]. The exclusion of protic solvents is critical as they can compete with the phenoxide nucleophile and reduce reaction efficiency [1].

Substrate Scope and Limitations

The Williamson ether synthesis demonstrates excellent compatibility with primary alkyl halides, making it particularly suitable for the synthesis of 4-Heptyloxyphenol [2]. However, the reaction exhibits significant limitations when secondary or tertiary alkyl halides are employed, as these substrates preferentially undergo elimination reactions rather than substitution [7]. The use of heptyl iodide generally provides superior reaction rates compared to heptyl bromide due to the better leaving group ability of iodide [6].

Yield Optimization Strategies

Several strategies have been developed to enhance the yield of 4-Heptyloxyphenol synthesis through Williamson methodology . The employment of excess alkyl halide (1.2-1.5 equivalents) compensates for potential elimination side reactions and ensures complete conversion of the phenolic starting material [8]. Additionally, the gradual addition of the alkyl halide to a preformed phenoxide solution helps minimize the formation of dialkylated byproducts [9].

Temperature control plays a crucial role in optimizing reaction outcomes. While elevated temperatures accelerate the reaction rate, excessive heating can promote undesired elimination reactions and product decomposition [10]. The optimal temperature range of 80-120°C provides an effective balance between reaction efficiency and selectivity .

Phase-Transfer Catalysis Techniques

Phase-transfer catalysis represents a significant advancement in the synthesis of phenolic ethers, offering enhanced reaction rates and improved operational simplicity compared to traditional homogeneous methods [11] [12]. This methodology facilitates the transfer of phenoxide ions from the aqueous phase to the organic phase, where they can effectively react with lipophilic alkyl halides [13].

Catalyst Selection and Mechanism

The most effective phase-transfer catalysts for 4-Heptyloxyphenol synthesis are quaternary ammonium salts, particularly tetrabutylammonium bromide and benzyltriethylammonium chloride [12] [13]. These catalysts function by forming lipophilic ion pairs with phenoxide anions, enabling their transport into the organic phase where alkylation occurs [11].

The catalytic mechanism involves the following key steps [14] [12]:

  • Formation of phenoxide ion in the aqueous phase through hydroxide deprotonation
  • Ion-pair formation between the quaternary ammonium catalyst and phenoxide
  • Transport of the catalyst-phenoxide complex to the organic phase
  • Nucleophilic attack on heptyl halide within the organic phase
  • Product formation and catalyst regeneration

Optimized Reaction Conditions

Research investigations have demonstrated that phase-transfer catalyzed synthesis of 4-Heptyloxyphenol achieves optimal results under the following conditions [12] [13]:

Catalyst TypeConcentrationAqueous PhaseOrganic PhaseTemperature
Tetrabutylammonium bromide5-10 mol%50% NaOH solutionDichloromethane40-60°C
Benzyltriethylammonium chloride3-8 mol%Concentrated KOHTolueneRoom temperature
Polyethylene glycol10-15 mol%Sodium hydroxideChloroform50-80°C

Advantages and Performance Metrics

Phase-transfer catalysis offers several distinct advantages over conventional Williamson synthesis methodologies [11] [14]. The reaction proceeds under milder conditions, typically at room temperature or slightly elevated temperatures, reducing the risk of product decomposition [12]. Additionally, the use of aqueous base solutions eliminates the need for anhydrous conditions, simplifying reaction setup and handling procedures [13].

The effective concentration of phenoxide species in the organic phase has been identified as the primary factor influencing reaction rates under phase-transfer conditions [12]. Studies have shown that larger quaternary ammonium cations demonstrate enhanced lipophilicity and improved catalyst performance, with reaction rate enhancements of up to 663-fold compared to homogeneous conditions [13].

Aggregate Formation and Catalyst Optimization

Recent investigations have revealed the formation of phenol and phenoxide aggregates in the presence of quaternary ammonium catalysts [12]. These aggregates, which exhibit unique stoichiometric compositions, do not significantly impact initial alkylation rates but may influence long-term reaction kinetics [13]. Understanding these aggregation phenomena has led to improved catalyst design and optimization strategies for enhanced synthetic efficiency.

Green Chemistry Alternatives

The development of environmentally sustainable methodologies for 4-Heptyloxyphenol synthesis has become increasingly important in modern chemical manufacturing [15] [16]. Green chemistry approaches focus on reducing environmental impact through the elimination of hazardous reagents, minimization of waste generation, and improvement of atom economy [17].

Catalytic Williamson Ether Synthesis

The catalytic Williamson ether synthesis (CWES) represents a significant advancement in green chemistry methodology for phenolic ether preparation [18]. This approach utilizes weak alkylating agents such as alcohols and carboxylic acid esters at elevated temperatures (300-320°C) in the presence of catalytic quantities of alkali metal salts [18].

The CWES methodology for 4-Heptyloxyphenol synthesis employs heptanol as the alkylating agent in combination with phenol under homogeneous catalytic conditions [18]. The reaction proceeds through intermediate formation of heptyl benzoate, which subsequently undergoes nucleophilic substitution with phenoxide to yield the desired ether product [18].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool for phenolic ether preparation [17]. This methodology significantly reduces reaction times while maintaining high product yields and eliminating the need for harsh reaction conditions [17].

Research findings demonstrate that microwave irradiation at 300W facilitates efficient ether formation without requiring corrosive bases such as sodium or potassium hydroxide [17]. The use of supported catalysts derived from agricultural waste, specifically banana peel ash, provides both environmental benefits and cost-effective catalyst preparation [17].

Supercritical Water Methodology

Supercritical water has been successfully employed as a reaction medium for the non-catalytic alkylation of phenols [10]. This methodology offers unique advantages including the elimination of organic solvents and the absence of traditional acid catalysts [10]. The reaction of phenol with alcohols in supercritical water at 673 K (400°C) demonstrates excellent regioselectivity and suppression of overalkylation reactions [10].

One-Pot Alkoxylation Processes

A novel one-pot alkoxylation process has been developed for phenolic compounds using urea and 1,2-glycols as green reagents [19]. This methodology involves heating phenols with urea in glycols at 170-190°C using sodium carbonate and zinc oxide as co-catalysts [19]. The process demonstrates excellent atom economy (92%) and produces alkoxylated ether alcohols in 80-95% isolated yields [19].

Phosphorous Acid Catalysis

The use of phosphorous acid (H₃PO₃) as a catalyst for phenol alkylation with alkenes represents an environmentally benign alternative to traditional Lewis acid catalysts [20]. This methodology achieves excellent regioselectivity and complete suppression of overalkylation while operating under mild reaction conditions [20]. The catalyst system demonstrates broad functional group tolerance and enables late-stage modification of phenolic bioactive compounds [20].

Purification Strategies and Yield Optimization

The purification of 4-Heptyloxyphenol requires specialized strategies to achieve high purity while maximizing product recovery [21] [22]. The selection of appropriate purification methodologies depends on the synthetic route employed, the nature of impurities present, and the desired final product specifications [23] [24].

Distillation-Based Purification

Fractional distillation represents the primary method for purifying 4-Heptyloxyphenol from reaction mixtures containing phenolic starting materials and alkylation byproducts [25] [26]. The compound exhibits a boiling point of approximately 307.5°C, allowing effective separation from lower-boiling impurities through careful temperature control [4].

Optimized distillation conditions for 4-Heptyloxyphenol purification include [21] [25]:

ParameterOptimal ConditionsPressure RangeTemperature Control
Operating Pressure20-70 kPa (reduced pressure)Minimize thermal decompositionPrecise temperature monitoring
Distillation RateSlow, controlled heatingPrevent product degradationAutomated temperature control
Column EfficiencyHigh theoretical plate countEnhanced separationReflux ratio optimization
Collection StrategyNarrow fraction collectionMaximum purity achievementReal-time composition analysis

The use of reduced pressure distillation is particularly important for 4-Heptyloxyphenol purification as it minimizes thermal decomposition and prevents the formation of high-boiling impurities [26]. Research findings indicate that operating pressures of 40-70 kPa provide optimal balance between separation efficiency and product stability [26].

Column Chromatography Methods

Column chromatography offers excellent selectivity for the purification of 4-Heptyloxyphenol, particularly when dealing with complex reaction mixtures containing structurally similar impurities [27] [28]. Silica gel serves as the preferred stationary phase due to its compatibility with phenolic compounds and excellent separation capabilities [29].

The optimal chromatographic conditions for 4-Heptyloxyphenol purification involve [27] [28]:

  • Stationary Phase: Silica gel (40-63 μm particle size)
  • Mobile Phase: Gradient elution starting with hexane/ethyl acetate (9:1) progressing to (7:3)
  • Sample Loading: 2-5% by weight relative to silica gel
  • Flow Rate: 1-2 column volumes per hour
  • Detection: UV absorption at 254 nm and 280 nm

The elution order typically follows the polarity sequence, with 4-Heptyloxyphenol eluting after non-polar impurities but before more polar phenolic compounds [28]. The use of gradient elution enables efficient separation while minimizing solvent consumption and purification time [29].

Recrystallization Techniques

Recrystallization provides an effective method for achieving high-purity 4-Heptyloxyphenol when the compound exists in crystalline form [22] [30]. The compound exhibits a melting point of 60-63°C, making it suitable for recrystallization from appropriate solvent systems [4].

Optimal recrystallization conditions include [22] [30] [31]:

  • Solvent Selection: Ethanol or methanol as primary solvents with water as anti-solvent
  • Temperature Control: Dissolution at 70-80°C followed by slow cooling to room temperature
  • Seeding Strategy: Addition of pure seed crystals to induce crystallization
  • Washing Protocol: Cold solvent washing to remove surface impurities
  • Drying Conditions: Vacuum drying at room temperature to prevent decomposition

The recrystallization process typically achieves purities exceeding 98% with recovery yields of 75-85% [22]. The use of activated carbon during hot filtration effectively removes colored impurities and enhances final product appearance [30].

Integrated Purification Strategies

The most effective purification approach for 4-Heptyloxyphenol often involves a combination of techniques tailored to the specific impurity profile [9]. A typical integrated purification sequence includes [21] [23]:

  • Primary Separation: Liquid-liquid extraction to remove water-soluble impurities
  • Bulk Purification: Fractional distillation under reduced pressure
  • Fine Purification: Column chromatography for removal of isomeric impurities
  • Final Polishing: Recrystallization for achieving analytical grade purity

Yield Optimization Parameters

Research investigations have identified several critical parameters for maximizing 4-Heptyloxyphenol yields during synthesis and purification [32] [9]. Temperature optimization studies demonstrate that reaction yields increase with temperature up to 120°C, beyond which decomposition reactions become significant [10]. The optimal temperature range of 80-100°C provides yields of 85-92% while minimizing side product formation [9].

Solvent effects play a crucial role in determining reaction outcomes and purification efficiency [33] [34]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide superior yields compared to protic solvents, which can interfere with the alkylation mechanism [8]. The water content of reaction solvents must be maintained below 100 ppm to prevent hydrolysis and competing reactions [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

61.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9GSE02182

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13037-86-0

Wikipedia

4-heptyloxyphenol

General Manufacturing Information

Phenol, 4-(heptyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Mlynarczuk J, Wrobel MH, Kotwica J. The orphan nuclear receptor SF-1 is involved in the effect of PCBs, DDT, and DDE on the secretion of steroid hormones and oxytocin from bovine luteal cells during the estrous cycle in vitro. Theriogenology. 2014 Apr 15;81(7):877-86. doi: 10.1016/j.theriogenology.2014.01.016. PubMed PMID: 24576709.
2: Mlynarczuk J, Wrobel MH, Rekawiecki R, Kotwica J. The expression of Steroidogenic Factor-1 and its role in bovine steroidogenic ovarian cells during the estrus cycle and first trimester of pregnancy. Anim Reprod Sci. 2013 Apr;138(1-2):74-81. doi: 10.1016/j.anireprosci.2013.01.008. PubMed PMID: 23481593.
3: Doghman M, Cazareth J, Douguet D, Madoux F, Hodder P, Lalli E. Inhibition of adrenocortical carcinoma cell proliferation by steroidogenic factor-1 inverse agonists. J Clin Endocrinol Metab. 2009 Jun;94(6):2178-83. doi: 10.1210/jc.2008-2163. PubMed PMID: 19318454; PubMed Central PMCID: PMC2690427.
4: Del Tredici AL, Andersen CB, Currier EA, Ohrmund SR, Fairbain LC, Lund BW, Nash N, Olsson R, Piu F. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes. Mol Pharmacol. 2008 Mar;73(3):900-8. PubMed PMID: 18055761.

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